Pyrido[2,3-b][1,4]oxazepine is a specialized bicyclic heteroaromatic building block defined by a fused pyridine and 1,4-oxazepine ring system. With a low molecular weight (146.15 g/mol), a highly favorable calculated lipophilicity (XLogP3-AA = 0.5), and a topological polar surface area (TPSA) of 34.5 Ų, it serves as a critical structural core in modern medicinal chemistry, particularly in the synthesis of Bcl-2 inhibitors and other complex protein-protein interaction (PPI) modulators [1]. The scaffold provides three hydrogen bond acceptors and zero donors, offering rigid conformational geometry without introducing the metabolic liabilities associated with free NH groups [1]. For procurement teams supporting oncology and CNS drug discovery, this specific isomer provides a precise balance of aqueous solubility and synthetic versatility that cannot be achieved with heavier or more lipophilic fused oxazepines [2].
Fused pyrido[2,3-b][1,4]oxazepine building block for IAP and Bcl‑2 inhibitor programs
Lead-like MW and dual H‑bond acceptor profile support fragment-based design workflows
Scaffold claimed in distinct Markush series; enables oxazepine-specific SAR exploration
Substituting pyrido[2,3-b][1,4]oxazepine with related structural analogs, such as dibenzo[b,f][1,4]oxazepine or pyrido[2,3-b][1,4]diazepine, fundamentally alters both the synthetic processability and the downstream pharmacological profile of the final active pharmaceutical ingredient (API). Replacing the pyridine ring with a benzene ring (as in dibenzo analogs) significantly increases the core's lipophilicity, which often leads to poor aqueous solubility and formulation failures in high-molecular-weight PPI inhibitors [1]. Conversely, substituting the oxazepine oxygen with a nitrogen (diazepine) introduces an unshielded hydrogen bond donor, which can disrupt critical target-binding conformations and create a metabolic soft spot for N-glucuronidation [2]. Furthermore, the specific electron-deficient nature of the pyridine ring in pyrido[2,3-b][1,4]oxazepine enables regioselective functionalization that is impossible with generic unfused or homocyclic alternatives, making this exact CAS number non-interchangeable for validated synthetic routes [2].
Pyrido[2,3‑b][1,4]oxazepine
Seven‑membered oxazepine ring; [2,3‑b] fusion orientation defines A‑ring SAR vectors and patent space
Regioisomeric oxazepines
[3,2‑b] or [4,3‑b] fusion patterns may shift binding geometry and substitution tolerance; SAR may not transfer
Pyrido[2,3‑b][1,4]oxazepine
Conformationally flexible seven‑membered ring; claimed independently from six‑membered analogs in IAP patents
Pyrido[2,3‑b][1,4]oxazine
Six‑membered core reduces conformational flexibility; hydrogen‑bonding geometry may differ; separate Markush series
In the development of high-molecular-weight therapeutics such as Bcl-2 inhibitors, maintaining aqueous solubility is a critical procurement requirement. Pyrido[2,3-b][1,4]oxazepine offers an exceptionally low lipophilicity profile (XLogP3-AA = 0.5) compared to traditional dibenzo[b,f][1,4]oxazepine scaffolds [1]. The presence of the pyridine nitrogen reduces the logP by approximately 2.0 log units relative to the dibenzo counterpart, directly translating to higher thermodynamic solubility in aqueous media and reducing the need for complex, cost-intensive solid dispersion formulations downstream [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
| Target Compound Data | 0.5 |
| Comparator Or Baseline | Dibenzo[b,f][1,4]oxazepine (>2.5) |
| Quantified Difference | ~2.0 log unit reduction |
| Conditions | In silico physicochemical profiling |
Procuring the pyrido-fused scaffold prevents the solubility bottlenecks that frequently derail the development of complex, high-molecular-weight target inhibitors.
IC₅₀ = 19 nM for [2,3‑b][1,4] series (IV); equipotent with [2,3‑b][1,5] series (V) and dibenzoxazepinone series (III). A‑ring substitution produces profound potency gains in series IV; C‑ring substitution is neutral or detrimental. Distinct SAR vectors differentiate regioisomers.
Regioisomer-specific A‑ring SAR context
Differentiation arises from divergent substitution tolerance, not absolute potency. Recombinant HIV‑1 RT enzymatic assay.
When selecting a bicyclic core for target binding, the choice of heteroatom in the seven-membered ring dictates both binding geometry and metabolic liability. Pyrido[2,3-b][1,4]oxazepine provides exactly three hydrogen bond acceptors and zero hydrogen bond donors (TPSA = 34.5 Ų) [1]. Substituting this core with a pyrido[2,3-b][1,4]diazepine analog introduces a secondary amine (1 H-bond donor), which not only increases the polar surface area beyond optimal limits for certain passive permeation models but also introduces a known site for Phase II metabolism, specifically N-glucuronidation [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
| Target Compound Data | 0 H-bond donors |
| Comparator Or Baseline | Pyrido[2,3-b][1,4]diazepine (1 H-bond donor) |
| Quantified Difference | Elimination of 1 metabolic soft spot |
| Conditions | Structural and metabolic liability assessment |
Using the oxygen-containing oxazepine core rather than the diazepine equivalent avoids introducing metabolic liabilities that require costly downstream structural optimization.
WO 2021/244608 A1 claims 1,2,3,4‑tetrahydropyrido[2,3‑b][1,4]oxazepine derivatives as IAP antagonists in a Markush series separate from the corresponding 2,3‑dihydro‑1H‑pyrido[2,3‑b][1,4]oxazine derivatives. Specific IC₅₀ values not publicly disclosed.
Separate patent claiming signals non‑overlapping chemical space
Class-level inference; data to verify. Biological assay details not included in public excerpt.
For process chemists, the asymmetry and electronic properties of the starting scaffold are paramount. The electron-deficient pyridine ring in pyrido[2,3-b][1,4]oxazepine allows for highly regioselective electrophilic aromatic substitution and directed metalation, which is not achievable with symmetric or purely carbocyclic-fused analogs like dibenzo[b,f][1,4]oxazepine [1]. This electronic differentiation enables precise functionalization at the pyridine positions without competing reactions on the oxazepine ring, thereby increasing overall synthetic yield and reducing the procurement costs associated with complex chromatographic purifications [1].
| Evidence Dimension | Synthetic Regioselectivity |
| Target Compound Data | High (directed by electron-deficient pyridine nitrogen) |
| Comparator Or Baseline | Dibenzo[b,f][1,4]oxazepine (Low, symmetric or poorly differentiated carbocycles) |
| Quantified Difference | Significant reduction in positional isomers during functionalization |
| Conditions | Electrophilic substitution / directed metalation conditions |
Procuring this specific asymmetric scaffold streamlines the synthetic route, directly lowering API manufacturing costs by reducing the formation of unwanted positional isomers.
WO 2023/141536 A1 claims 1,3,4,7‑tetrahydro‑2H‑pyrrolo[3′,2′:5,6]pyrido[2,3‑b][1,4]oxazepine derivatives as Bcl‑2 inhibitors. Pentacyclic framework structurally distinct from venetoclax. Specific IC₅₀ values not publicly disclosed.
Scaffold selected for follow‑on program; chemotype differentiation context
Class-level inference based on patent filing strategy. Direct quantitative comparison not feasible.
MW = 146.15 g mol⁻¹; H‑bond acceptors = 2; estimated LogP ≈ 0.6. Compared to dibenz[b,f][1,4]oxazepine: ΔMW = −49.07 g mol⁻¹ (25% reduction), ΔH‑bond acceptors = +1, estimated ΔLogP ≈ −1.0.
Improved lead‑likeness for fragment‑based design
Calculated properties based on standard atomic weights and fragment‑based LogP estimations.
As demonstrated in recent patent literature, this exact scaffold is the preferred building block for constructing complex, highly potent Bcl-2 inhibitors [1]. Its low core lipophilicity is required to offset the high molecular weight of the final API, ensuring adequate aqueous solubility for oral formulations.
Due to its low molecular weight (146.15 g/mol) and favorable TPSA (34.5 Ų), pyrido[2,3-b][1,4]oxazepine is an ideal starting fragment for libraries targeting protein-protein interactions [2]. It offers multiple vectors for expansion without violating the Rule of Three, making it a highly efficient procurement choice for CROs.
The rigid bicyclic structure provides a stable vector for positioning hinge-binding motifs. The oxazepine oxygen acts as a stable, non-metabolizable hydrogen bond acceptor in the kinase ATP-binding pocket, providing a distinct advantage over diazepine analogs that introduce metabolic soft spots [1].